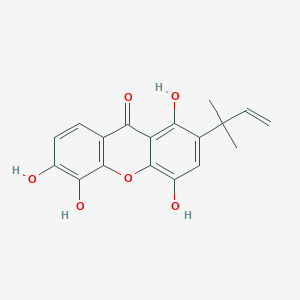

Subelliptenone F

Description

Contextual Overview of Naturally Occurring Xanthones

Xanthones, characterized by a dibenzo-γ-pyrone scaffold, are a significant class of oxygen-containing heterocyclic compounds found as secondary metabolites in a variety of natural sources, including higher plants, fungi, and lichens. researchgate.netmdpi.com The term "xanthone" originates from the Greek word "xanthos," meaning yellow, reflecting the typical coloration of these compounds in their solid state. mdpi.com Structurally, the xanthone (B1684191) nucleus can be substituted with various functional groups, such as hydroxyl, methoxy (B1213986), and isoprenyl groups, leading to a vast diversity of derivatives. nih.govnih.gov This structural variety contributes to their wide range of biological and pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. semanticscholar.orgrgu.ac.inmdpi.com

The most common natural sources of xanthones are plants belonging to the families Clusiaceae (Guttiferae), Gentianaceae, and Moraceae. researchgate.netmdpi.com Within these families, the genus Garcinia is particularly renowned for being a rich source of structurally complex and biologically active xanthones. mdpi.com These compounds can be broadly classified based on their oxygenation patterns and the nature of their substituents into categories such as simple oxygenated xanthones, prenylated xanthones, and caged xanthones. nih.gov

Discovery and Initial Characterization of Subelliptenone F within the Xanthone Family

This compound was first isolated from the root bark of Garcinia subelliptica in 1994. oup.comresearchgate.net This discovery was part of broader phytochemical investigations into the Garcinia genus, which is known for producing a plethora of bioactive secondary metabolites. semanticscholar.org The initial characterization of this compound was accomplished through spectroscopic analysis, which revealed its unique chemical structure. oup.comresearchgate.net

This compound belongs to the family of prenylated xanthones, which are characterized by the presence of one or more isoprenyl or related side chains attached to the xanthone core. researchgate.net Specifically, it is a hydroxyxanthone, indicating the presence of hydroxyl groups on its aromatic rings. semanticscholar.org The structural elucidation of this compound and its relatives, such as Subelliptenone A and G, has contributed to the understanding of the structural diversity within the xanthone family. researchgate.netcymitquimica.com

Rationale for Comprehensive Academic Investigation of this compound

The primary impetus for the extensive academic investigation of this compound stems from its significant biological activities. oup.com Early studies revealed its potent inhibitory effects on DNA topoisomerases I and II. semanticscholar.orgcapes.gov.br DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, and their inhibition can lead to cell death, making them important targets for anticancer drugs. semanticscholar.org Notably, this compound exhibited higher activity against topoisomerase II than etoposide, a clinically used anticancer agent. oup.com

Furthermore, this compound has demonstrated strong antiandrogenic activity in prostate cancer cells, which is significant as androgen receptor signaling is a key driver of prostate cancer growth. semanticscholar.org It has also shown antibacterial properties. nih.gov These promising biological profiles have spurred further research, including the development of a total synthesis method for this compound. oup.comoup.com A successful synthesis not only confirms the proposed structure but also provides a means to produce the compound and its analogues for more detailed biological evaluation and structure-activity relationship studies. oup.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16O6 |

|---|---|

Molecular Weight |

328.3 g/mol |

IUPAC Name |

1,4,5,6-tetrahydroxy-2-(2-methylbut-3-en-2-yl)xanthen-9-one |

InChI |

InChI=1S/C18H16O6/c1-4-18(2,3)9-7-11(20)17-12(14(9)22)13(21)8-5-6-10(19)15(23)16(8)24-17/h4-7,19-20,22-23H,1H2,2-3H3 |

InChI Key |

DUEPHQIDRAQTIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C)C1=CC(=C2C(=C1O)C(=O)C3=C(O2)C(=C(C=C3)O)O)O |

Synonyms |

2-(1,1-dimethylallyl)-1,4,5,6-tetrahydroxyxanthone subelliptenone F |

Origin of Product |

United States |

Methodologies for the Isolation of Subelliptenone F from Natural Sources

Botanical Origin and Geographical Distribution of Subelliptenone F-Producing Species

The definitive natural source of this compound is the plant Garcinia subelliptica Merr., a member of the Clusiaceae family. d-nb.infobrieflands.com This compound, along with related xanthones like subelliptenones E and G, was first isolated from the root bark of this species. researchgate.net G. subelliptica, commonly known as the Fukugi tree or Happiness tree, is an evergreen tree that can grow up to 20 meters tall. its.ac.idnih.gov It is characterized by a conical crown, glossy leathery leaves, and yellowish latex. researchgate.net

The geographical range of Garcinia subelliptica is centered in East and Southeast Asia. It is found in the coastal forests of countries including the Philippines, Taiwan, and Japan (specifically the Ryukyu Islands). its.ac.idresearchgate.net Its distribution also extends to Indonesia, Sri Lanka, and India. its.ac.idspringermedizin.de In regions like Okinawa, Japan, it has been historically planted as a windbreak and firebreak, highlighting its cultural and ecological significance beyond its phytochemical value. researchgate.netacgpubs.org

Table 1: Geographical Distribution of Garcinia subelliptica

| Region/Country | Native Habitat Reference |

|---|---|

| Philippines | researchgate.net, its.ac.id |

| Taiwan | its.ac.id, springermedizin.de |

| Japan (Ryukyu Islands) | researchgate.net, its.ac.id |

| Indonesia | its.ac.id, nih.gov |

| Sri Lanka | its.ac.id, mdpi.com |

While Garcinia subelliptica is the only species from which the isolation of this compound has been definitively reported in primary scientific literature, the Garcinia genus is renowned for its rich diversity of xanthones. scispace.comupm.edu.my The genus comprises approximately 400 species found across Asia, Africa, and Polynesia. researchgate.net Chemical investigations of various species, such as Garcinia mangostana (mangosteen), Garcinia schomburgkiana, and Garcinia dulcis, have yielded a vast array of structurally related prenylated xanthones. scispace.comjst.go.jp

Some databases and review articles suggest a potential association of this compound with other species like Garcinia dulcis and Garcinia xanthochymus. d-nb.info However, detailed reports on the primary isolation and structural elucidation of this compound from these species are not available. The established chemotaxonomic relationship within the Garcinia genus suggests that other species may biosynthesize this compound, but further phytochemical research is required for confirmation.

Extraction Techniques from Plant Biomass

The initial step in isolating this compound involves extracting the compound from the plant biomass, specifically the root bark of G. subelliptica.

Solvent-based extraction is the standard method for liberating xanthones and other secondary metabolites from plant tissue. This process involves macerating the dried and powdered plant material in an organic solvent, which dissolves the target compounds. Studies on various Garcinia species demonstrate the use of a range of solvents, selected based on the polarity of the target compounds.

For the isolation of xanthones from Garcinia species, a sequence of solvents with increasing polarity is often employed. Common solvents used include n-hexane, dichloromethane, ethyl acetate (B1210297), acetone, and methanol (B129727). upm.edu.myjst.go.jp For instance, in the study of Garcinia maingayi bark, successive extractions with n-hexane, chloroform, acetone, and methanol were performed. upm.edu.my Similarly, the isolation of compounds from Garcinia celebica root bark involved maceration with ethyl acetate. doc-developpement-durable.org The initial reports on this compound isolation specify the root bark as the source material, a plant part known to be rich in these types of compounds. brieflands.comresearchgate.net

Maximizing the yield of xanthones from the crude plant material requires the optimization of several extraction parameters. While specific optimization studies for this compound are not detailed, research on related xanthones from Garcinia mangostana provides a clear framework for this process. Key parameters that are typically optimized include the choice of solvent, solvent concentration, solvent-to-solid ratio, extraction time, and temperature. its.ac.idnih.gov

Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) are often employed to improve efficiency over traditional maceration. its.ac.id For example, one study using MAE on G. mangostana pericarp identified the optimal conditions for extracting antioxidant-rich xanthones to be a 71% ethanol (B145695) concentration, a solvent-to-solid ratio of 25 mL/g, and an irradiation time of 2.24 minutes. springermedizin.demdpi.com Another study found that using 80% ethanol with ultrasonic assistance was more effective than maceration. its.ac.id These methodologies, often refined using Response Surface Methodology (RSM), allow researchers to find the ideal balance of parameters to achieve the highest extraction yield. nih.govspringermedizin.de

Table 2: Example of Optimized Extraction Parameters for Xanthones from Garcinia Pericarp

| Parameter | Optimized Value | Extraction Method | Source |

|---|---|---|---|

| Solvent Concentration | 71% Ethanol | Microwave-Assisted | springermedizin.de, mdpi.com |

| Solvent-to-Solid Ratio | 25 mL/g | Microwave-Assisted | springermedizin.de, mdpi.com |

| Extraction Time | 2.24 minutes | Microwave-Assisted | springermedizin.de, mdpi.com |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. A multi-step chromatographic strategy is essential to separate and purify this compound.

The typical purification workflow involves several stages of chromatography, each separating compounds based on different physicochemical properties like polarity, size, and affinity.

Initial Fractionation: The crude extract is first subjected to column chromatography (CC) or vacuum liquid chromatography (VLC). The stationary phase is commonly silica (B1680970) gel. The mobile phase consists of a solvent gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like ethyl acetate or chloroform. researchgate.netits.ac.id This initial step separates the complex extract into several simpler fractions.

Intermediate Purification: Fractions that show the presence of the target compounds (as determined by methods like Thin-Layer Chromatography, TLC) are often further purified using Sephadex LH-20 column chromatography. brieflands.comspringermedizin.de This technique separates molecules based on their size and polarity, using solvents such as methanol or a dichloromethane-methanol mixture. d-nb.infospringermedizin.de

Final Purification: The final step to achieve high purity involves preparative High-Performance Liquid Chromatography (prep-HPLC). nih.govnih.govelsci.io Fractions enriched with this compound are injected into an HPLC system equipped with a preparative column, frequently a reversed-phase (RP-C18) column. nih.govscispace.com A gradient mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, is used to elute the individual compounds. nih.govresearchgate.net The eluent is monitored by a detector (e.g., UV), and the specific fraction corresponding to the this compound peak is collected, yielding the pure compound. nih.gov

This systematic combination of different chromatographic techniques is crucial for navigating the chemical complexity of the Garcinia extract to isolate this compound. nih.gov

Column Chromatography Techniques (e.g., Silica Gel, ODS)

Column chromatography serves as the foundational step for the separation of this compound from the crude plant extract. google.com This technique separates compounds based on their differential adsorption to a stationary phase packed within a column, and their solubility in a mobile phase that is passed through the column. researchgate.net

Research Findings: In typical isolation procedures for xanthones from Garcinia species, the dried and powdered plant material, such as the root bark or leaves, is first extracted with an organic solvent like methanol, chloroform, or acetone. semanticscholar.orggoogle.comjst.go.jp The resulting crude extract is a complex mixture containing numerous compounds. This extract is then subjected to column chromatography, most commonly using silica gel as the stationary phase. google.comupm.edu.my

The separation is achieved by applying the extract to the top of the silica gel column and eluting with a solvent system of gradually increasing polarity. This is known as gradient elution. Common solvent systems include gradients of n-hexane-ethyl acetate or chloroform-methanol. mdpi.comsemanticscholar.org Less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the polar silica gel. Fractions are collected sequentially as the solvent exits the column.

For further purification, other stationary phases may be used. Sephadex LH-20, a size-exclusion chromatography medium, is often employed to separate compounds based on their molecular size, with larger molecules eluting first. jst.go.jpmdpi.com Reverse-phase chromatography, using materials like Octadecyl-functionalized silica (ODS), separates compounds based on hydrophobicity. In this case, a polar mobile phase is used, and more non-polar compounds are retained longer. jst.go.jp

| Stage | Chromatographic System | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference(s) |

| Initial Fractionation | Gravity Column Chromatography | Silica Gel | Gradient of n-hexane and ethyl acetate (e.g., 95:5 to 0:100) | To separate the crude extract into several less complex fractions. | mdpi.comsemanticscholar.org |

| Secondary Fractionation | Gel Filtration Chromatography | Sephadex LH-20 | Methanol or Chloroform/Methanol mixtures (e.g., 1:1) | To further purify fractions from the silica gel column, often separating compounds by size. | jst.go.jpmdpi.com |

| Reverse-Phase Separation | Reverse-Phase Column Chromatography | Octadecyl Silica (ODS) | Acetonitrile/Water or Methanol/Water gradients | To separate compounds based on hydrophobicity, effective for purifying polar xanthones. | jst.go.jp |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique indispensable for the final isolation of pure this compound from the semi-purified fractions obtained through column chromatography. semanticscholar.orgshimadzu.be This method utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to superior separation efficiency compared to standard column chromatography. nih.govwelch-us.com

Research Findings: In the isolation of this compound from the leaves of G. subelliptica, a fraction derived from column chromatography was subjected to further separation by HPLC to yield the pure compound. semanticscholar.org Preparative HPLC is particularly effective for separating structurally similar compounds, such as different xanthone (B1684191) derivatives that often co-elute in lower-resolution column chromatography. nih.govelsci.io

The process involves injecting a concentrated fraction onto a preparative HPLC column. Similar to analytical HPLC, a variety of stationary phases can be used, with reverse-phase columns (like ODS) being very common for purifying natural products. jst.go.jpnih.gov An isocratic or gradient mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column. nih.gov A detector monitors the eluent, and a fraction collector is used to selectively collect the peak corresponding to this compound. welch-us.com This allows for the isolation of the target compound with a high degree of purity, which is essential for subsequent structural elucidation and biological activity studies.

| Parameter | Description | Example System for Garcinia Compounds | Purpose | Reference(s) |

| Stationary Phase | The material packed in the column that interacts with the compounds. | Reverse-Phase C18 (ODS) | Provides high-resolution separation based on hydrophobicity. | jst.go.jpnih.gov |

| Mobile Phase | The solvent that carries the sample through the column. | Gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid). | To selectively elute compounds based on their affinity for the stationary phase. | nih.gov |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically higher than analytical HPLC, e.g., 5.0 mL/min or more. | To process larger sample volumes in a reasonable timeframe. | nih.govwelch-us.com |

| Detection | Method used to visualize compounds as they elute. | UV Detector (set at a wavelength where xanthones absorb, e.g., 254 nm). | To identify and time the collection of the peak corresponding to this compound. | researchgate.net |

| Collection | Automated collection of separated compounds. | Fraction Collector | To isolate the purified compound in a separate vial. | welch-us.comelsci.io |

Thin-Layer Chromatography (TLC) for Fraction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and crucial analytical technique used throughout the isolation process to guide the purification of this compound. libretexts.org It is employed to monitor the progress of separations in column chromatography and to identify which collected fractions contain the target compound. wikipedia.orgresearchgate.net

Research Findings: During the fractionation of the Garcinia extract by column chromatography, numerous tubes of eluent are collected. To determine the contents of each fraction, a small aliquot is spotted onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica gel. researchgate.net The plate is then developed by placing it in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, separating the compounds in the spotted fraction based on their polarity. libretexts.org

After development, the separated compounds appear as spots. These spots are often visualized under UV light (at wavelengths like 254 nm), where UV-active compounds like xanthones appear as dark spots on a fluorescent background. wikipedia.org The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.orgresearchgate.net By comparing the Rf value of spots in the fractions to a known standard of this compound (if available) or by observing the pattern of spots, researchers can identify the fractions containing the desired compound. These fractions are then combined for further purification steps, such as preparative HPLC.

| Step | Action | Purpose | Visualization Method | Reference(s) |

| 1. Spotting | A small amount from each column fraction is applied to the baseline of a TLC plate. | To prepare the fractions for analysis. | N/A | libretexts.org |

| 2. Development | The TLC plate is placed in a chamber with a mobile phase (e.g., chloroform/methanol 8:2). | To separate the components within each fraction based on polarity. | N/A | researchgate.net |

| 3. Visualization | The developed plate is dried and observed under UV light or sprayed with a staining reagent. | To make the separated, colorless compound spots visible. | UV lamp (254 nm), chemical stains. | wikipedia.org |

| 4. Analysis | The Rf values of the spots are calculated and compared across fractions. | To identify fractions containing the target compound and assess its purity. | N/A | libretexts.orgresearchgate.net |

| 5. Pooling | Fractions showing a prominent spot at the expected Rf for this compound are combined. | To consolidate the target compound for the next purification stage. | N/A | wikipedia.org |

Advanced Methodologies for Structural Elucidation of Subelliptenone F

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. researchgate.net For a novel compound like Subelliptenone F, a combination of one-dimensional and two-dimensional NMR experiments is indispensable. researchgate.netcnjournals.com

One-dimensional (1D) NMR experiments provide the fundamental framework for structural analysis.

The ¹H NMR spectrum reveals information about the proton environments in the molecule. Key parameters derived from this experiment include the chemical shift (δ), which indicates the electronic environment of a proton; integration, which corresponds to the relative number of protons generating the signal; and signal multiplicity (e.g., singlet, doublet, triplet), which, along with coupling constants (J), reveals the number of adjacent protons. emerypharma.com Analysis of the ¹H NMR data for this compound allows for the initial identification of key structural motifs, such as aromatic protons, methoxy (B1213986) groups, and protons on an aliphatic chain.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal. caspre.ca The chemical shift of these signals helps to identify the type of carbon atom, such as carbonyls (>160 ppm), aromatic or olefinic carbons (100-160 ppm), and aliphatic carbons (<90 ppm). While standard ¹³C NMR does not provide information about the number of attached protons, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 1: Representative ¹H NMR Data for a this compound Moiety Note: This table is illustrative of the data obtained from a ¹H NMR experiment.

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

|---|---|---|---|---|

| H-1' | 7.05 | d | 2.1 | 1H |

| H-3 | 6.45 | d | 2.5 | 1H |

| H-5 | 6.38 | d | 2.5 | 1H |

| OCH₃-4 | 3.85 | s | - | 3H |

| OCH₃-2' | 3.90 | s | - | 3H |

Table 2: Representative ¹³C NMR Data for a this compound Moiety Note: This table is illustrative of the data obtained from a ¹³C NMR experiment.

| Position | Chemical Shift (δ) ppm |

|---|---|

| C-1 | 105.5 |

| C-2 | 165.1 |

| C-3 | 92.8 |

| C-4 | 166.4 |

| C-4a | 106.2 |

| C=O | 182.0 |

| OCH₃-4 | 55.8 |

| OCH₃-2' | 56.1 |

Two-dimensional (2D) NMR experiments are crucial for assembling the fragments identified in 1D NMR into a complete structure by revealing correlations between nuclei. researchgate.netnih.gov

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are part of the same spin system, allowing for the tracing of proton-proton connectivity through bonds. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.educreative-biostructure.com It is essential for unambiguously assigning the ¹³C NMR signals for all protonated carbons by linking the proton and carbon skeletons. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is arguably one of the most critical for elucidating the complete carbon framework. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduprinceton.edu This long-range connectivity information is vital for connecting disparate spin systems, identifying the placement of non-protonated (quaternary) carbons, and positioning functional groups. cnjournals.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu The correlations observed in a NOESY spectrum are dependent on the through-space proximity of nuclei (typically <5 Å) and are fundamental for determining the relative stereochemistry and conformation of the molecule. creative-biostructure.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing essential information on molecular weight and elemental composition. labmanager.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, often to four or more decimal places. univie.ac.atbioanalysis-zone.com This high accuracy allows for the determination of a unique elemental composition from the measured mass. chromatographyonline.com For this compound, HRMS would be used to establish its molecular formula by matching the experimental exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to a single, calculated formula, thereby confirming the precise number of carbon, hydrogen, and oxygen atoms.

Table 3: Illustrative HRMS Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) | Proposed Molecular Formula |

|---|---|---|---|---|

| [M+H]⁺ | 423.1444 | 423.1441 | -0.7 | C₂₃H₂₃O₇ |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. escholarship.org Typically, the molecular ion of interest is selected in the first stage, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed in the second stage. nih.gov The resulting fragmentation pattern is a characteristic fingerprint of the molecule, providing valuable clues about its substructures, such as the loss of methoxy groups or water molecules, which helps to corroborate the structure proposed by NMR data.

Molecular Networking is a modern computational strategy that organizes MS/MS data to visualize the chemical space of a sample. nih.govfrontiersin.org In this approach, fragmentation spectra are compared, and molecules with similar fragmentation patterns are connected into clusters or "networks." biorxiv.org Applying molecular networking to the extract from which this compound was isolated could rapidly identify known and unknown structural analogues, accelerating the discovery of related compounds based on shared structural motifs. frontiersin.org

Ancillary Spectroscopic Methods (e.g., UV-Vis Spectroscopy, IR Spectroscopy)

While NMR and MS provide the core structural data, other spectroscopic methods offer complementary information about the functional groups and electronic properties of the molecule.

UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comwikipedia.org The wavelengths of maximum absorbance (λmax) are characteristic of the types of electronic transitions within the molecule and provide evidence for the presence of chromophores, particularly conjugated systems like aromatic rings and α,β-unsaturated ketones, which are common in xanthone-derived compounds. msu.edusci-hub.se

IR Spectroscopy : Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, which excites molecular vibrations (stretching and bending). tanta.edu.eg The absorption frequencies are characteristic of specific chemical bonds and functional groups. researchgate.net The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to key functional groups such as hydroxyl (O-H), carbon-hydrogen (C-H), carbonyl (C=O) of ketones and esters, and carbon-oxygen (C-O) bonds, confirming their presence in the molecule. libretexts.org

Table 4: Characteristic Ancillary Spectroscopic Data for this compound

| Technique | Absorption | Indicated Functional Group |

|---|---|---|

| UV-Vis | λmax 254, 310, 365 nm | Conjugated aromatic system, xanthone-type chromophore |

| IR | νmax 3400 cm⁻¹ | O-H (hydroxyl) stretching |

| νmax 1650 cm⁻¹ | C=O (conjugated ketone) stretching | |

| νmax 1610, 1580 cm⁻¹ | C=C (aromatic) stretching | |

| νmax 1280 cm⁻¹ | C-O (ether) stretching |

Biosynthetic Pathways and Precursor Incorporation Studies of Xanthones Including Subelliptenone F

General Polyketide Pathway for Xanthone (B1684191) Biosynthesis

The fundamental dibenzo-γ-pyrone skeleton of xanthones is not formed from a single pathway but is the product of a hybrid biosynthetic route. thieme-connect.com In higher plants, this involves the convergence of the acetate (B1210297) and shikimate pathways, which supply the building blocks for the A and C rings of the xanthone core, respectively. thieme-connect.commdpi.com This contrasts with the biosynthesis in fungi and lichens, where the entire xanthone core is typically derived from the polyketide pathway. mdpi.com

Acetate Pathway Contributions to Xanthone Core

The A-ring of the xanthone structure is derived from the acetate-malonate pathway, a common route for the biosynthesis of phenolic compounds. thieme-connect.com This pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA. In the context of xanthone biosynthesis, one molecule of a benzoyl-CoA derivative (originating from the shikimate pathway) serves as a starter unit for a Type III polyketide synthase (PKS). This starter unit undergoes sequential condensation with three molecules of malonyl-CoA. mdpi.com This series of Claisen condensation reactions extends the polyketide chain, which then undergoes intramolecular cyclization and aromatization to form the characteristic hydroxylated A-ring of a benzophenone (B1666685) intermediate.

Shikimic Acid Pathway Contributions to Xanthone Core

The C-ring and its associated benzoic acid-derived portion of the xanthone scaffold originate from the shikimic acid pathway. thieme-connect.commdpi.com This pathway converts simple carbohydrate precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into aromatic amino acids, most notably L-phenylalanine. thieme-connect.com In what is known as the phenylalanine-dependent pathway, L-phenylalanine is converted to benzoyl-CoA through a series of enzymatic steps. mdpi.com This benzoyl-CoA molecule is the starter unit that enters the polyketide synthase machinery to condense with malonyl-CoA units, ultimately forming the central benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone, which is a key precursor to most plant-derived xanthones. mdpi.com

Enzymatic Components and Mechanistic Steps in Xanthone Biosynthesis

The assembly of the xanthone core from primary metabolites is orchestrated by a specific set of enzymes. Following the generation of precursors from the acetate and shikimate pathways, two key enzyme classes are responsible for the formation of the characteristic tricyclic system: benzophenone synthase and cytochrome P450 monooxygenases.

| Enzyme Class | Specific Enzyme Example | Function | Precursor | Product |

| Polyketide Synthase (Type III) | Benzophenone Synthase (BPS) | Catalyzes the condensation of one benzoyl-CoA molecule with three malonyl-CoA molecules. | Benzoyl-CoA + 3x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone |

| Cytochrome P450 Monooxygenase | Benzophenone 3'-hydroxylase (B3'H) | Hydroxylates the benzophenone intermediate. | 2,4,6-Trihydroxybenzophenone | 2,3',4,6-Tetrahydroxybenzophenone |

| Cytochrome P450 Monooxygenase | Xanthone Synthase (XNS) | Catalyzes regioselective oxidative C-O phenol (B47542) coupling to form the xanthone core. | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,5-Trihydroxyxanthone (B1664532) or 1,3,7-Trihydroxyxanthone |

The process begins with Benzophenone Synthase (BPS) , a type III polyketide synthase that has been characterized in species like Hypericum androsaemum and Garcinia mangostana. mdpi.com BPS specifically utilizes benzoyl-CoA as a substrate, confirming the phenylalanine-dependent pathway in these species. mdpi.com The product, 2,4,6-trihydroxybenzophenone, is then hydroxylated by a cytochrome P450 monooxygenase with benzophenone 3′-hydroxylase (B3′H) activity to yield 2,3′,4,6-tetrahydroxybenzophenone. mdpi.com

The final and defining step is the intramolecular oxidative coupling of this benzophenone intermediate. This crucial ring closure is catalyzed by another cytochrome P450-dependent enzyme, Xanthone Synthase (XNS) . This enzyme facilitates a regioselective phenol coupling, which results in the formation of the central pyrone ring, yielding the core xanthone structure. thieme-connect.com Depending on the specific regioselectivity of the enzyme, different core structures can be formed, such as 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone, which serve as scaffolds for further derivatization. thieme-connect.com

Isoprenylation and Other Post-Synthetic Modifications Relevant to Subelliptenone F

The structural diversity of natural xanthones arises from extensive modifications of the basic xanthone skeleton. For this compound, the most significant modification is the attachment of an isoprenyl group. Prenylation, the attachment of a five-carbon dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), is a common modification that often enhances the biological activity of xanthones. vista.gov.vn

This compound possesses a 1,1-dimethylallyl group (also known as a reverse prenyl group) at the C-2 position of the xanthone core. nih.gov This type of substitution is characteristic of many compounds isolated from the Garcinia and Symphonia genera. thieme-connect.comscispace.com The biosynthesis of this feature involves the enzymatic transfer of a prenyl group from DMAPP to the xanthone nucleus by a prenyltransferase enzyme. While the specific prenyltransferase responsible for the biosynthesis of this compound has not been characterized, these enzymes are known to catalyze the C-alkylation of aromatic substrates. The formation of the rearranged 1,1-dimethylallyl moiety likely occurs through electrophilic attack of the aromatic ring onto the prenyl pyrophosphate precursor, followed by rearrangement. The chemical synthesis of this compound has been achieved through methods that include a Claisen rearrangement, a reaction that can be seen as a chemical analogue to the biological prenylation process. oup.comresearchgate.net

Tracer Experiments for Elucidating Biosynthetic Routes

Tracer experiments are a powerful tool for deciphering metabolic pathways. This technique involves feeding an organism or cell culture with a precursor molecule that has been labeled with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H, ¹⁵N, ¹⁸O). By tracking the incorporation of the label into the final natural product, the metabolic origin of each part of the molecule can be determined.

While specific tracer studies on this compound are not documented in the available literature, the general biosynthetic pathway for xanthones has been confirmed using these methods. For example, feeding experiments with labeled L-phenylalanine and acetate in xanthone-producing plant cell cultures have demonstrated their respective incorporation into the C-ring and A-ring of the xanthone core.

A hypothetical tracer experiment to confirm the biosynthesis of this compound would involve the following steps:

Administer Labeled Precursors: Cell cultures of Garcinia subelliptica would be fed with ¹³C-labeled L-phenylalanine and/or ¹³C-labeled acetate. To trace the origin of the isoprenyl group, labeled 1-deoxy-D-xylulose 5-phosphate (a precursor to DMAPP via the MEP pathway) could also be used.

Isolate the Target Compound: After a period of incubation, this compound would be extracted and purified from the plant material.

Analyze Isotope Incorporation: The purified this compound would be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Map the Biosynthetic Origin: The pattern of ¹³C enrichment in the carbon skeleton of this compound, as detected by ¹³C-NMR, would reveal which atoms are derived from which precursor, confirming the mixed shikimate-acetate origin of the xanthone core and the mevalonate (B85504) or MEP pathway origin of the isoprenyl side chain.

These experiments provide definitive evidence for the proposed biosynthetic pathways and are essential for understanding how complex natural products are assembled in living organisms.

Synthetic Methodologies and Analog Development for Subelliptenone F

Total Synthesis Strategies of Subelliptenone F

The first total synthesis of this compound was a significant achievement, paving the way for the preparation of its analogs. oup.com The general approach involves the strategic coupling of precursor fragments that form the core structure, followed by key transformations to install the final functional groups. oup.comresearchgate.net

Retrosynthetic Analysis and Key Disconnections

A common retrosynthetic approach for this compound and related xanthones involves disconnecting the molecule into more readily available starting materials. The core xanthone (B1684191) scaffold is typically disconnected at the ether linkage of the central pyran ring (B ring) and the bond connecting the aromatic rings (A and C rings). This leads to two key fragments: a substituted benzophenone (B1666685) and a phenol (B47542) derivative.

A primary strategy for constructing the xanthone core is through the coupling of A and C ring components to form a benzophenone intermediate, followed by the formation of the B ring. oup.comresearchgate.net An alternative disconnection strategy involves the formation of the B ring at an earlier stage, followed by further modifications. However, this approach has been found to be less effective for the synthesis of this compound itself. oup.com

Construction of Ring Components (A, B, C)

The synthesis of the individual ring components (A, B, and C) of this compound requires careful planning to incorporate the necessary substituents in the correct positions.

Ring A: The A ring is typically derived from a suitably substituted phloroglucinol (B13840) or resorcinol (B1680541) derivative.

Ring C: The C ring component is often a substituted benzoic acid or benzaldehyde (B42025) derivative.

Ring B: The central pyran (B ring) is generally formed through an intramolecular cyclization reaction. A crucial step in many syntheses is the formation of the xanthone core via the cyclization of a benzophenone intermediate. oup.com This can be achieved under various conditions, including using reagents like tetramethylammonium (B1211777) hydroxide. oup.com

Strategic Coupling Reactions

The coupling of the A and C ring precursors is a critical step in the total synthesis of this compound. This is often accomplished through a Friedel-Crafts acylation reaction to form a benzophenone intermediate. youtube.com Other modern coupling reactions, such as Suzuki coupling, have also been employed in the synthesis of related xanthone structures. mdpi.com The choice of coupling strategy depends on the specific protecting groups and functional groups present on the ring components.

The table below summarizes a key coupling step in a reported synthesis of a this compound precursor.

| Reactant 1 | Reactant 2 | Coupling Method | Product | Reference |

| Substituted Phenol (A ring precursor) | Substituted Benzoic Acid (C ring precursor) | Friedel-Crafts Acylation | Benzophenone Intermediate | oup.com |

Stereocontrolled Approaches (if applicable)

While this compound itself is not chiral, the development of stereocontrolled methods is crucial for the synthesis of more complex, chiral analogs. Stereocontrolled synthesis becomes relevant when introducing chiral centers into the side chains or the xanthone core. Methodologies like diastereoselective alkylations and the use of chiral catalysts can be employed to control the stereochemistry of newly formed chiral centers. rsc.orgnih.gov For instance, stereocontrolled ring-opening aminolysis has been used to create highly decorated heterocyclic structures with multiple stereocenters. rsc.orgresearchgate.net

Key Reactions and Transformations Employed in Synthesis

Several key chemical reactions are instrumental in the successful synthesis of this compound and its derivatives.

Claisen Rearrangement in Xanthone Synthesis

A pivotal transformation in the synthesis of this compound is the Claisen rearrangement. oup.comresearchgate.net This pericyclic reaction is used to introduce the 1,1-dimethyl-2-propenyl (prenyl) group onto the xanthone core. oup.com The synthesis involves the formation of a 3-methyl-2-butenyl (B1208987) ether, which then undergoes a thermal Claisen rearrangement to install the prenyl group at the desired position. oup.com This rearrangement is a powerful tool for carbon-carbon bond formation and is a common strategy in the synthesis of many natural products containing prenyl moieties. nih.govsioc-journal.cn

In the synthesis of this compound, the Claisen rearrangement is typically performed after the formation of the xanthone B-ring. oup.com An attempt to perform the rearrangement at an earlier stage proved to be less efficient. oup.com The reaction is often carried out in a high-boiling solvent such as N,N-diethylaniline. oup.com

The table below outlines the key Claisen rearrangement step.

| Substrate | Reaction | Key Reagent/Condition | Product | Reference |

| 3-methyl-2-butenyl ether of xanthone precursor | Claisen Rearrangement | N,N-diethylaniline, 150 °C | Prenylated xanthone | oup.com |

Cyclization Reactions for Xanthone Core Formation

The central tricyclic xanthone core is a defining feature of this compound and related natural products. Its construction is a critical step in any total synthesis. While several classical methods exist for xanthone synthesis, such as the Friedel-Crafts acylation followed by cyclization, the Grover, Shah, and Shah reaction, or Ullmann condensation, the first total synthesis of this compound employed a strategy involving the coupling of its A and C aromatic rings first, followed by the formation of the central pyrone B-ring. oup.comresearchgate.net

In this approach, a suitably protected 2,2'-dihydroxybenzophenone (B146640) intermediate is subjected to cyclization. The synthesis reported by Ohira et al. utilized a deprotection-induced cyclization. oup.com An acid-labile β-(trimethylsilyl)ethoxymethyl (SEM) ether protecting one of the key phenolic hydroxyl groups was removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). oup.comresearchgate.net This triggered the desired cyclization, forming the xanthone skeleton in good yield and notably, without the formation of undesired regioisomers that can complicate other cyclization methods. oup.com

Alternative strategies for forming the xanthone core exist and provide a toolbox for synthetic chemists. These can be broadly categorized as shown in the table below.

| Cyclization Strategy | Description | Typical Reagents | Reference |

| Via Benzophenone | Intramolecular dehydration of a 2,2'-dihydroxybenzophenone intermediate. This is a common and effective method. | PPA (Polyphosphoric acid), H₂SO₄, or Eaton's reagent (P₂O₅/MeSO₃H). | researchgate.net |

| Via Diaryl Ether | Intramolecular Friedel-Crafts acylation of a 2-aryloxybenzoic acid. | PPA, H₂SO₄, POCl₃. | researchgate.net |

| Ullmann Condensation | Condensation of a phenol with an o-chlorobenzoic acid derivative, followed by cyclization of the resulting diaryl ether. | Copper catalyst for condensation, then dehydrating acid for cyclization. | wikipedia.org |

| Metal-Free Direct Cyclization | Intramolecular direct C-H activation/cyclization of 2-aryloxybenzaldehydes. | TBAI (Tetrabutylammonium iodide) as a catalyst. | researchgate.net |

The choice of a specific cyclization method depends on the substitution pattern of the target xanthone and the compatibility of the functional groups present on the precursor molecules. For this compound, the benzophenone-based route proved highly effective. oup.com

Development of Analogues and Derivatives of this compound

Design Principles for Structural Modification

The development of analogues of this compound is driven by the goal of conducting structure-activity relationship (SAR) studies. oup.comresearchgate.net SAR is a fundamental principle in medicinal chemistry where the structure of a lead compound is systematically modified to understand which chemical features are responsible for its biological activity. nih.gov For this compound, which shows potent inhibitory activity against topoisomerase II, the primary design principle is to synthesize derivatives that can help elucidate the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. oup.comresearchgate.net

Key design principles for modifying the this compound scaffold include:

Scaffold Simplification/Elaboration: The xanthone core is considered a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.net Analogues can be designed by simplifying this core or by adding new functional groups to probe interactions with the target enzyme.

Side-Chain Modification: The prenyl and reverse prenyl side chains common in this class of natural products are key targets for modification. Changes in their length, branching, or stereochemistry can significantly impact biological activity.

Substitution Pattern Variation: The position and nature of substituents on the aromatic rings (e.g., hydroxyl, methoxy (B1213986) groups) are systematically varied. This helps to map out regions of the molecule that are sensitive to steric or electronic changes.

Inspiration from Other Drugs: Analogues can be designed by incorporating structural features from other known drugs. For example, some xanthone analogues have been inspired by the anticancer drug doxorubicin, aiming to combine the DNA-intercalating ability of the xanthone core with other functional motifs. semanticscholar.org

Semi-synthetic and Derivatization Approaches

Both total synthesis and semi-synthesis are powerful tools for generating analogues of this compound. Semi-synthesis involves using an abundant, structurally related natural product as a starting material for chemical modification. researchgate.netkib.ac.cn

Derivatization via Total Synthesis: The total synthesis route developed for this compound can be adapted to produce analogues by using different starting materials or by intercepting intermediates and modifying them. oup.com This provides access to a wide range of novel structures that are not available from natural sources. A powerful example is the synthesis of polyhalogenated xanthones, which can then undergo further functionalization, such as Suzuki coupling, to introduce a variety of aryl groups at specific positions on the xanthone core. semanticscholar.org

Semi-synthesis from Related Natural Products: Natural products that are more abundant than this compound, such as guttiferone A, can serve as scaffolds for creating derivative libraries. researchgate.net For example, ester and ether derivatives of guttiferone A have been synthesized to probe the effects of modifying its catechol moiety. researchgate.net This approach is often more efficient than total synthesis for producing a large number of related compounds for initial screening. Another example is the derivatization of the marine natural product psammaplysin F, where its secondary amine and hydroxyl groups serve as chemical handles for attaching various functional groups to create a library of urea (B33335) and amide analogues. griffith.edu.au

The following table outlines some derivatization approaches applicable to xanthone scaffolds.

| Approach | Description | Example Reaction | Reference |

| Halogenation & Cross-Coupling | Introduction of halogens (e.g., Cl, Br) onto the xanthone core, followed by palladium-catalyzed cross-coupling reactions to add new substituents. | Suzuki Coupling | semanticscholar.org |

| Etherification/Esterification | Modification of the phenolic hydroxyl groups to form ethers or esters, altering solubility and hydrogen-bonding capacity. | Williamson Ether Synthesis | researchgate.net |

| Side-Chain Oxidation/Reduction | Chemical transformation of existing side chains, for example, by oxidation of double bonds. | Ozonolysis | scripps.edu |

| Click Chemistry | Introduction of an azide (B81097) or alkyne handle onto the scaffold, allowing for efficient coupling with other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). | CuAAC | frontiersin.org |

These synthetic and semi-synthetic strategies are essential for exploring the chemical space around this compound, enabling detailed SAR studies and the potential development of new therapeutic agents. researchgate.net

Pre Clinical Biological Activities and Mechanistic Pathways of Subelliptenone F

Topoisomerase Inhibition Activity

Topoisomerases are crucial enzymes that regulate the topological state of DNA, making them vital for processes like DNA replication and transcription. ebi.ac.uk Their inhibition can lead to cell death, which establishes them as important targets for anticancer therapies. mdpi.com

In vitro experiments have demonstrated that Subelliptenone F is a potent dual inhibitor of both topoisomerase I and topoisomerase II. ncl.res.in Quantitative analysis has determined its half-maximal inhibitory concentrations (IC50) to be 30 µg/mL for topoisomerase I and less than 1.0 µg/mL for topoisomerase II. These findings indicate a particularly strong inhibitory effect on topoisomerase II.

Table 1: In Vitro Topoisomerase Inhibition by this compound

| Enzyme | IC50 Value |

|---|---|

| Topoisomerase I | 30 µg/mL |

Etoposide is a well-established clinical anticancer agent that functions as a topoisomerase II inhibitor. nih.gov To contextualize the potency of this compound, a comparison of its inhibitory activity against topoisomerase II with that of Etoposide is informative. The molecular weight of this compound is approximately 408.44 g/mol , which means its IC50 value of < 1.0 µg/mL is equivalent to < 2.45 µM.

In contrast, reported IC50 values for Etoposide against topoisomerase II are significantly higher, ranging from 45 µM to 78.4 µM. nih.gov This comparison suggests that this compound is substantially more potent than Etoposide as an inhibitor of topoisomerase II in in vitro settings.

Table 2: Comparative In Vitro IC50 Values for Topoisomerase II Inhibition

| Compound | IC50 Value (µM) |

|---|---|

| This compound | < 2.45 |

Topoisomerase inhibitors can function through different mechanisms. They are broadly classified as "poisons" or "catalytic inhibitors." Topoisomerase poisons, such as Etoposide, act by stabilizing the transient covalent complex formed between the enzyme and the cleaved DNA strand. nih.gov This stabilization prevents the re-ligation of the DNA, leading to an accumulation of DNA strand breaks and ultimately triggering cell death. Catalytic inhibitors, on the other hand, interfere with the enzyme's catalytic activity without trapping the DNA-enzyme complex, for instance, by preventing the enzyme from binding to DNA.

While the precise molecular mechanism for this compound has not been definitively elucidated, its potent inhibitory activity, particularly against topoisomerase II, suggests it likely functions as a topoisomerase poison, similar to other potent inhibitors in its class. However, further detailed mechanistic studies are required to confirm this hypothesis.

Enzyme Inhibitory Activities Beyond Topoisomerases

In addition to its effects on topoisomerases, this compound has been investigated for its ability to inhibit enzymes involved in carbohydrate digestion. The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia, a key factor in type 2 diabetes. nih.govprimescholars.com

Alpha-glucosidase is an intestinal enzyme that breaks down disaccharides into monosaccharides, which are then absorbed into the bloodstream. primescholars.com In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against α-glucosidase. documentsdelivered.comtcmjc.com A study reported a potent IC50 value of 4.1 µM for this inhibition. documentsdelivered.com

Table 3: In Vitro Alpha-Glucosidase Inhibition by this compound

| Enzyme | IC50 Value |

|---|

Alpha-amylase is another key digestive enzyme that initiates carbohydrate digestion by breaking down large polysaccharides like starch. nih.govresearchgate.net While other xanthones and extracts from the Garcinia genus have been studied for this activity, dntb.gov.ua there is currently no available scientific literature reporting the specific in vitro alpha-amylase inhibitory activity of this compound.

Implications for Carbohydrate Metabolism Regulation

This compound has demonstrated significant potential in modulating key pathways of carbohydrate metabolism, primarily through its inhibitory effects on α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B). These enzymes are critical checkpoints in glucose homeostasis, and their inhibition is a recognized therapeutic strategy for managing hyperglycemia, particularly in the context of type 2 diabetes. nih.govresearchgate.netchemistry-chemists.comtjnpr.orgresearchgate.net

α-Glucosidase, an enzyme located in the brush border of the small intestine, is responsible for the final step in the digestion of carbohydrates. researchgate.net It breaks down oligosaccharides and disaccharides into absorbable monosaccharides like glucose. researchgate.net By inhibiting α-glucosidase, this compound can delay the absorption of glucose from the gut, leading to a reduction in postprandial (post-meal) blood glucose spikes. researchgate.netresearchgate.net In one study, this compound showed potent α-glucosidase inhibitory activity, with a half-maximal inhibitory concentration (IC50) value of 4.1 ± 0.3 μM. nih.gov This was significantly more potent than acarbose, a commercially available α-glucosidase inhibitor, which had an IC50 value of 900.0 ± 3.0 μM in the same assay. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways. nih.govresearchgate.net It dephosphorylates and thereby inactivates the insulin receptor and its downstream substrates, leading to insulin resistance. researchgate.net Inhibition of PTP1B enhances insulin sensitivity, making it a prime target for the treatment of type 2 diabetes and obesity. researchgate.netchemistry-chemists.com this compound has been identified as an inhibitor of PTP1B, suggesting it can help improve the cellular response to insulin. nih.gov While less potent in this role compared to its effect on α-glucosidase, its activity is still noteworthy. One study reported its inhibitory activity against PTP1B with an IC50 value of 8.0 ± 0.6 μM, compared to the standard inhibitor RK-682 with an IC50 of 4.4 ± 0.3 μM. nih.gov

The dual-action of this compound on both α-glucosidase and PTP1B indicates its potential as a multi-target agent for the regulation of carbohydrate metabolism.

Table 1: In Vitro Inhibitory Activity of this compound on Metabolic Enzymes

| Compound | Target Enzyme | IC50 Value (μM) | Standard | Standard IC50 Value (μM) |

|---|---|---|---|---|

| This compound | α-Glucosidase | 4.1 ± 0.3 | Acarbose | 900.0 ± 3.0 |

| This compound | PTP1B | 8.0 ± 0.6 | RK-682 | 4.4 ± 0.3 |

Data sourced from in vitro enzymatic assays. nih.gov

Antimicrobial and Antibacterial Efficacy

This compound, a xanthone (B1684191) derived from Garcinia subelliptica, has demonstrated broad-spectrum antibacterial activity in vitro against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netrsc.org Its efficacy has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound required to inhibit the visible growth of a microorganism. nih.govresearchgate.netrsc.org

In in vitro assays, this compound exhibited notable activity against strains of Methicillin-Resistant Staphylococcus aureus (MRSA), a significant pathogen known for its resistance to multiple antibiotics. nih.govresearchgate.netrsc.org The reported MIC value for this compound against MRSA is 25 µg/mL. nih.govresearchgate.netrsc.org

The compound showed even greater potency against antibiotic-susceptible Staphylococcus aureus. nih.govresearchgate.netrsc.org In vitro studies determined the MIC value of this compound against S. aureus to be 12.5 µg/mL. nih.govresearchgate.netrsc.org

This compound also demonstrated efficacy against the Gram-negative bacterium Escherichia coli. nih.govresearchgate.netrsc.org The MIC value against E. coli was found to be 25 µg/mL in in vitro testing. nih.govresearchgate.netrsc.org

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-positive | 25 |

| Staphylococcus aureus | Gram-positive | 12.5 |

| Escherichia coli | Gram-negative | 25 |

Data sourced from in vitro broth dilution assays. nih.govresearchgate.netrsc.org

The precise antimicrobial mechanisms of this compound have not been fully elucidated, but they are likely related to the established activities of its chemical class, the xanthones. The antibacterial action of xanthones and related flavonoids is often multifactorial. nih.govmdpi.comfrontiersin.org One of the primary proposed mechanisms is the disruption of the bacterial cytoplasmic membrane's integrity, leading to leakage of cellular contents and bacterial death. nih.gov This action is influenced by the lipophilicity of the compound, which allows it to integrate into the lipid bilayer of the cell membrane. mdpi.com

Other proposed mechanisms for this class of compounds include the inhibition of crucial bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication and repair. mdpi.comfrontiersin.org Furthermore, interference with bacterial energy metabolism and inhibition of cell wall synthesis are also considered potential modes of action. frontiersin.org

Cytotoxic and Anticancer Potential (in vitro cell-based studies)

In vitro research has identified this compound as a compound with significant cytotoxic potential, primarily through its action as a topoisomerase inhibitor. semanticscholar.orgnih.gov DNA topoisomerases (Topo I and Topo II) are essential nuclear enzymes that manage the topological state of DNA, a critical function during cell replication, transcription, and recombination. semanticscholar.orgnih.gov By inhibiting these enzymes, topoisomerase inhibitors prevent cancer cells from dividing, ultimately leading to programmed cell death (apoptosis). semanticscholar.orgnih.gov This mechanism makes them a cornerstone of many cancer chemotherapy regimens. semanticscholar.orgnih.gov

This compound has been specifically shown to inhibit both DNA topoisomerase I and DNA topoisomerase II in cell-free assays. semanticscholar.orgnih.gov This dual inhibitory action suggests a potent and broad mechanism for inducing cytotoxicity in proliferating cancer cells. The inhibitory concentrations (IC50) from these in vitro enzymatic assays highlight its strong effect, particularly against topoisomerase II. semanticscholar.orgnih.gov

Table 3: In Vitro Inhibitory Activity of this compound on DNA Topoisomerases

| Target Enzyme | IC50 Value (µg/mL) |

|---|---|

| DNA Topoisomerase I | 30 |

| DNA Topoisomerase II | <1.0 |

Data sourced from in vitro enzymatic assays. semanticscholar.orgnih.gov

This activity positions this compound as a promising lead compound for the development of novel anticancer agents. semanticscholar.orgnih.govresearchgate.netresearchgate.net

Evaluation in Human Cancer Cell Lines

This compound has been evaluated for its effects on various human cancer cell lines, demonstrating notable activity as an inhibitor of key cellular enzymes involved in cancer progression. Research has identified that this compound, isolated from Garcinia subelliptica, acts as a potent inhibitor of DNA topoisomerases I and II. nih.gov Topoisomerases are crucial enzymes that regulate the topology of DNA, and their inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. nih.gov This mechanism of action is a cornerstone of several established chemotherapeutic agents. researchgate.net

Furthermore, studies on hydroxyxanthones from G. subelliptica have revealed that this compound possesses strong antiandrogenic properties. nii.ac.jp This activity was observed in the LNCaP human prostate cancer cell line, which is sensitive to androgens. nii.ac.jp The ability to interfere with androgen receptor signaling is a key strategy in the treatment of prostate cancer. nii.ac.jpresearchgate.net In other contexts, the inhibitory activity of this compound against HeLa and MCF-7 cell lines has been described as weak.

Below is a summary of the reported preclinical activity of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Target/Activity | IC50 Value |

| General | General Cancer | DNA Topoisomerase I | 30 µg/mL |

| General | General Cancer | DNA Topoisomerase II | <1.0 µg/mL |

| LNCaP | Prostate Cancer | Antiandrogenic Activity | Not Specified |

IC50: The half maximal inhibitory concentration, representing the concentration of a substance needed to inhibit a given biological process by 50%.

Induction of Cellular Apoptosis and Cell Cycle Arrest

The primary mechanism through which this compound is understood to exert its anticancer effects is via the inhibition of DNA topoisomerases I and II. nih.gov The inhibition of these enzymes prevents the re-ligation of DNA strands, leading to the accumulation of single and double-strand breaks in the DNA of proliferating cancer cells. This level of genomic damage typically triggers cellular surveillance mechanisms that can lead to either cell cycle arrest, to allow for DNA repair, or the initiation of programmed cell death, known as apoptosis, if the damage is too extensive to be repaired. nii.ac.jprgu.ac.in

While direct studies detailing the specific phases of cell cycle arrest (e.g., G1, S, or G2/M) induced by this compound are not extensively documented, extracts from Garcinia xanthochymus, a known source of the compound, have been shown to induce cell cycle arrest at the G1 phase. researchgate.net The induction of apoptosis is a common outcome for topoisomerase inhibitors. researchgate.net This process is often mediated by a cascade of enzymes called caspases. nih.govresearchgate.net The intrinsic (or mitochondrial) pathway of apoptosis is frequently activated in response to DNA damage. researchgate.netncl.res.in This involves the release of cytochrome c from the mitochondria, which then activates a series of caspases, including caspase-9 and the executioner caspase-3, leading to the systematic dismantling of the cell. nih.govresearchgate.netncl.res.in Related xanthone compounds have been shown to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of the tumor suppressor protein p53. researchgate.net

Modulation of Cancer-Related Signaling Pathways

The biological activities of this compound suggest its interaction with critical cancer-related signaling pathways.

Androgen Receptor (AR) Signaling: Research has identified this compound as a potent inhibitor of androgen receptor (AR) transcriptional activity in LNCaP prostate cancer cells. nii.ac.jpresearchgate.net The AR is a ligand-activated transcription factor that, upon binding to androgens, drives the expression of genes responsible for the growth and survival of prostate cancer cells. By inhibiting AR activity, this compound can disrupt this key signaling axis in prostate cancer.

DNA Damage Response Pathways: As a topoisomerase inhibitor, this compound inherently activates DNA damage response (DDR) pathways. The accumulation of DNA breaks triggers sensor proteins like ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related), which in turn activate a cascade of signaling to arrest the cell cycle and initiate repair or apoptosis. nii.ac.jp

mTOR Pathway: While not demonstrated for the isolated compound, extracts from Garcinia xanthochymus that contain this compound have been reported to potentially inhibit the mTOR (mammalian target of rapamycin) cell survival pathway. researchgate.net The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in various cancers. researchgate.netrjmseer.com Its inhibition represents a major target for cancer therapy.

Other Investigated Biological Activities (mechanistic focus)

Antioxidant Mechanisms (e.g., Radical Scavenging)

Xanthones as a chemical class are recognized for their antioxidant properties. nih.govresearchgate.net this compound, as a xanthone derivative, has been noted to possess antioxidant activity. researchgate.net This activity is often evaluated through assays that measure the ability of a compound to scavenge synthetic free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. researchgate.netunimas.myresearchgate.net

The mechanism of radical scavenging by phenolic compounds like xanthones typically involves the donation of a hydrogen atom from a hydroxyl group to the free radical. researchgate.net This neutralizes the radical, terminating the damaging chain reactions it could otherwise initiate. researchgate.net The resulting antioxidant radical is stabilized by the resonance of the aromatic ring structure, making it relatively unreactive. researchgate.net While specific IC50 values for this compound in DPPH or other radical scavenging assays are not consistently reported in the literature, related xanthones from the same plant sources have demonstrated potent antioxidant activity, suggesting a similar capacity for this compound. researchgate.net

Anti-inflammatory Pathways

This compound and related compounds from the Garcinia genus have demonstrated anti-inflammatory activities through the modulation of key inflammatory pathways. nih.gov

A primary mechanism implicated is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netresearchgate.netmdpi.com In an inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. researchgate.net Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. researchgate.net A related compound, garcinielliptone FC, was found to effectively suppress NF-κB activity. nih.gov Furthermore, other constituents isolated from Garcinia species have shown to inhibit NF-κB activation in macrophage cell models. researchgate.net

Neuroprotective Investigations

While the primary research focus on this compound has been on its anti-cancer and anti-inflammatory properties, there are indications that xanthones, as a class, possess neuroprotective potential. tandfonline.com Neuroprotection involves a variety of mechanisms that defend neural tissues from cellular damage caused by acute injuries or chronic neurodegenerative diseases. researchgate.net

The mechanisms underlying the neuroprotective effects of many natural compounds often overlap with their antioxidant and anti-inflammatory activities. Oxidative stress and chronic neuroinflammation are key pathological features in neurodegenerative conditions such as Alzheimer's and Parkinson's disease. researchgate.net By scavenging free radicals and inhibiting inflammatory pathways like NF-κB, compounds can mitigate the neuronal damage that characterizes these diseases. researchgate.net

Although xanthones from other plant sources are being investigated for their potential against brain-related ailments, specific mechanistic studies detailing the neuroprotective pathways directly modulated by this compound are not extensively available in the current scientific literature. tandfonline.com

Target Identification and Engagement Studies

Initial research has identified this compound as a promising compound with potential anticancer applications due to its activity as a dual inhibitor of topoisomerases. In vitro experiments have demonstrated that this compound and its related compounds exhibit a significant inhibitory effect on both topoisomerase I and topoisomerase II. jst.go.jp This inhibitory action positions these xanthones as potential lead compounds for the development of new anticancer drugs. jst.go.jp

Topoisomerases are crucial enzymes that regulate the topology of DNA during various cellular processes, including replication, transcription, and chromosome segregation. wikipedia.org By inhibiting these enzymes, this compound can induce lethal DNA strand breaks in cancer cells, which can lead to apoptosis and cell death. wikipedia.org Specifically, topoisomerase inhibitors can act as "poisons" by stabilizing the transient enzyme-DNA intermediate, which prevents the re-ligation of the DNA strand, ultimately causing DNA damage. wikipedia.orgmdpi.com

The synthesis of this compound has been achieved, confirming its identity as a potent inhibitor of topoisomerase II. researchgate.net While the direct molecular interactions and specific binding sites on topoisomerases I and II for this compound have not been fully elucidated in the available literature, its inhibitory action strongly suggests a direct engagement with these enzymes.

Table 1: Target Identification for this compound

| Compound | Identified Target(s) | Method of Identification | Nature of Interaction |

|---|---|---|---|

| This compound | Topoisomerase I, Topoisomerase II | In vitro enzyme inhibition assays | Inhibition |

This table is based on available scientific literature. Further studies are needed to characterize the precise binding and engagement mechanisms.

Pre-clinical in vivo Animal Model Studies

Currently, there is a lack of publicly available scientific literature detailing pre-clinical in vivo animal model studies specifically for this compound. Such studies are a critical step in drug development to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of a new chemical entity before it can be considered for human trials. wellbeingintlstudiesrepository.org

While no specific in vivo efficacy studies for this compound have been reported, the standard approach for a compound with its demonstrated in vitro anti-cancer activity would involve studies using cancer xenograft models. researchgate.net These models are established by implanting human tumor cells or patient-derived tumor tissue into immunocompromised mice. altogenlabs.commdpi.com

This table is a hypothetical representation and does not reflect data from actual studies on this compound.

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has had a pharmacological effect on its target. fda.govfda.gov In the context of this compound's mechanism of action as a topoisomerase inhibitor, relevant PD biomarkers in animal models would be related to DNA damage and apoptosis in the tumor tissue.

Following treatment with this compound in a cancer xenograft model, tumor biopsies could be analyzed for markers such as the phosphorylation of histone H2AX (γH2AX), which is an early indicator of DNA double-strand breaks. oncotarget.com Other potential biomarkers could include the cleavage of caspase-3, a key executioner of apoptosis, or changes in the expression of proteins involved in cell cycle regulation. These biomarkers would provide evidence that this compound is engaging its target and inducing the desired downstream biological effects in a living organism. youtube.com

Table 3: Potential Pharmacodynamic Biomarkers for this compound in a Cancer Xenograft Model

| Biomarker | Biological Process | Method of Measurement | Expected Effect of this compound |

|---|---|---|---|

| Phospho-H2AX (γH2AX) | DNA Damage Response | Immunohistochemistry, Western Blot | Increased levels in tumor tissue |

| Cleaved Caspase-3 | Apoptosis | Immunohistochemistry, Western Blot | Increased levels in tumor tissue |

| Ki-67 | Cell Proliferation | Immunohistochemistry | Decreased levels in tumor tissue |

This table presents potential pharmacodynamic biomarkers based on the known mechanism of action of topoisomerase inhibitors and does not represent actual data from studies on this compound.

Structure Activity Relationship Sar Investigations of Subelliptenone F and Its Analogues

Correlation of Subelliptenone F Structural Features with Topoisomerase Inhibition

This compound has been identified as a potent inhibitor of both topoisomerase I and II. jst.go.jp Its inhibitory activity against topoisomerase II is notably higher than that of etoposide, a clinically used anticancer drug. oup.com The potent inhibitory effect is attributed to its distinct xanthone (B1684191) scaffold. jst.go.jpresearchgate.net

Influence of Substituent Groups on Enzyme Inhibitory Activities (e.g., α-glucosidase, α-amylase)

While this compound is primarily studied for its anti-cancer properties via topoisomerase inhibition, the xanthone class of compounds is also known for inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are key targets in managing type-2 diabetes. mdpi.comtjnpr.org SAR studies on various xanthone derivatives reveal important trends regarding the influence of substituent groups on these enzyme inhibitory activities.

The inhibition of these enzymes can delay the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia. mdpi.comnih.gov The effectiveness of xanthone-based inhibitors is highly dependent on the nature and position of substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups, such as chloro and nitro groups, has been shown to play a significant role in the α-amylase and α-glucosidase inhibitory activities of some synthetic compounds. nih.gov

Studies on various natural and synthetic inhibitors have highlighted the following general SAR principles for α-glucosidase and α-amylase inhibition:

Hydroxyl Groups: The number and location of hydroxyl groups are crucial. Polyhydroxylated xanthones often exhibit strong inhibitory activity.

Prenyl Groups: Lipophilic prenyl groups can enhance binding to the enzyme's active site, but their position and structure are determining factors.

Glycosylation: The addition of sugar moieties can improve solubility and may alter the inhibitory profile. mdpi.com

The table below summarizes the inhibitory activities of various compounds against α-amylase and α-glucosidase, illustrating the impact of different structural features.

| Compound/Extract | Target Enzyme | IC50 Value | Reference Standard |

| 1,2,4-Triazole-based bis-hydrazone (Comp. 17) | α-Amylase | 0.70 ± 0.05 µM | Acarbose |

| 1,2,4-Triazole-based bis-hydrazone (Comp. 17) | α-Glucosidase | 1.10 ± 0.05 µM | Acarbose |

| 5-Fluoro-2-(4-methoxyphenyl)sulfonyl derivative | α-Amylase | 3.1 ± 0.110 µM | Acarbose |

| Ficus capensis extract | α-Glucosidase | 11.36 ± 1.01 µg/mL | Acarbose |

| Terminalia mollis extract | α-Glucosidase | 6.482 ± 0.61 µg/mL | Acarbose |

| 1-Deoxynojirimycin (1-DNJ) | α-Glucosidase | Strong inhibitor | - |

This table is interactive. Click on the headers to sort the data.

Although direct data for this compound's activity on these specific enzymes is not prominent, the established SAR for the xanthone class suggests that its specific substitution pattern would likely confer some level of inhibitory activity.

Impact of Xanthone Core Modifications on Biological Profiles

The dibenzo-γ-pyrone structure is the quintessential core of xanthones, and modifications to this nucleus have profound effects on their biological activities. mdpi.commdpi.com The planarity and aromaticity of this system are often essential for intercalation with DNA or for fitting into the active sites of target enzymes.

Synthetic strategies have been developed not only to construct the natural xanthone skeleton but also to create analogues with modified cores. oup.com These modifications can include: